molecular formula C23H29FN6O B612214 LY3009120 CAS No. 1454682-72-4

LY3009120

Katalognummer: B612214
CAS-Nummer: 1454682-72-4
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: HHCBMISMPSAZBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LY3009120 is a pan-RAF inhibitor developed to target tumors driven by mutations in the RAS-RAF-MEK-ERK pathway, including BRAF, KRAS, and NRAS mutants. Unlike selective BRAF inhibitors, this compound inhibits all RAF isoforms (ARAF, BRAF, CRAF) and effectively blocks RAF dimers, minimizing paradoxical ERK activation—a common limitation of earlier RAF inhibitors . Preclinical studies demonstrate its efficacy in melanoma, leukemia, thyroid cancer, and uveal melanoma, even in wild-type RAF/RAS models . However, its heat- and shear-labile nature poses formulation challenges, requiring advanced drug delivery systems like amorphous solid dispersions (ASDs) to maintain stability and bioavailability .

Vorbereitungsmethoden

The synthesis of LY3009120 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared in a laboratory setting and then scaled up for industrial production. The compound is typically stored at -80°C to maintain its stability .

Analyse Chemischer Reaktionen

LY3009120 unterliegt verschiedenen chemischen Reaktionen, die sich in erster Linie auf seine Wechselwirkung mit RAF-Kinasen konzentrieren. Es inhibiert alle RAF-Isoformen und verhindert die Bildung aktiver RAF-Dimere, wodurch der Signalweg des extrazellulären signalregulierten Kinas (ERK) unterdrückt wird . Diese Inhibition minimiert das Risiko einer paradoxen Aktivierung, die bei anderen RAF-Inhibitoren auftreten kann . Die Verbindung unterliegt unter physiologischen Bedingungen keinen signifikanten Oxidations- oder Reduktionsreaktionen.

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action and Pharmacological Profile

LY3009120 binds to the inactive "DFG-out" conformation of RAF kinases, acting as a type II inhibitor. This allows it to occupy both protomers in RAF dimers (homodimers and heterodimers), suppressing kinase activity and downstream MEK/ERK signaling . Key features include:

  • Pan-RAF Activity : Inhibits ARAF, BRAF, and CRAF with similar IC50 values (low nM range), unlike selective BRAF inhibitors (e.g., vemurafenib) that show minimal CRAF activity .
  • Dimer Inhibition : Stabilizes RAF dimers but blocks their catalytic function, reducing MEK/ERK phosphorylation .
  • Minimal Paradoxical Activation : Unlike first-generation inhibitors, this compound avoids hyperactivation of ERK in RAS-mutant or wild-type cells under most conditions .

Comparison with Other RAF Inhibitors

Target Specificity and RAF Isoform Inhibition

Compound RAF Isoform Specificity Dimer Inhibition Primary Indications
This compound Pan-RAF (ARAF, BRAF, CRAF) Yes RAS/BRAF mutants, wild-type tumors
Vemurafenib BRAF (selective for V600E mutant) No BRAF<sup>V600E</sup> melanoma
Dabrafenib BRAF (selective for V600E/K mutants) No BRAF<sup>V600E/K</sup> cancers
Sorafenib Multi-kinase (CRAF, VEGFR, PDGFR) Partial Hepatocellular/renal carcinoma
TAK632 Pan-RAF Yes Preclinical RAS/BRAF models
  • Key Findings :
    • This compound’s pan-RAF activity enables efficacy in tumors resistant to selective BRAF inhibitors (e.g., KRAS-mutant cancers) .
    • Sorafenib, a multi-kinase inhibitor, has weaker RAF dimer inhibition and higher off-target effects .

Paradoxical ERK Activation

  • This compound : Induces minimal or biphasic ERK activation (low at high doses, mild at low doses) in KRAS-mutant cells, avoiding sustained hyperactivation .
  • Vemurafenib/Dabrafenib: Cause robust ERK activation in RAS-mutant or wild-type cells, promoting secondary tumors (e.g., squamous cell carcinoma) .
  • MLN2480/TAK632 : Similar to this compound, but less effective in suppressing MEK/ERK in vivo .

Efficacy in Preclinical Models

Model This compound Activity Comparison with Other Inhibitors
Melanoma IC50 0.1–5 µM (human, canine, equine lines) Superior to vemurafenib in RAS-mutant models
AML (RAS-mutant) Induces apoptosis (85% with Ara-C) vs. 54% (Ara-C alone) Synergizes with chemotherapy; dabrafenib ineffective
Thyroid Cancer Inhibits migration/metastasis via EMT suppression Sorafenib shows narrower efficacy
Uveal Melanoma Reduces proliferation (IC50 0.5 µM) First RAF inhibitor active in wild-type UM

Clinical Performance and Challenges

  • Formulation Challenges : Degrades under heat/shear, requiring ASD formulations to enhance bioavailability (e.g., 3.5x AUC increase vs. physical mixtures) .
  • Comparison : Approved BRAF inhibitors (vemurafenib, dabrafenib) have higher clinical efficacy in BRAF<sup>V600E</sup> tumors but fail in RAS-mutant contexts .

Combination Therapy Potential

  • With Chemotherapy : Overcomes stromal chemoresistance in AML when combined with Ara-C .
  • With CDK4/6 Inhibitors : Synergizes with abemaciclib to suppress phospho-RB and cyclin D1, enhancing G0/G1 arrest in RAS/BRAF-mutant cancers .
  • With MEK Inhibitors : Combined with trametinib, enhances ERK inhibition in CRAF-driven tumors .

Biologische Aktivität

LY3009120 is a novel pan-RAF inhibitor that has garnered significant attention for its potential therapeutic applications in various cancers, particularly those associated with BRAF mutations. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effectiveness against different cancer types, and relevant case studies.

This compound functions by inhibiting the RAF kinase family, which includes ARAF, BRAF, and CRAF. This inhibition is crucial because aberrant activation of the MAPK signaling pathway, often driven by BRAF mutations, plays a significant role in tumorigenesis. The compound effectively reduces the phosphorylation of MEK and ERK, key downstream effectors in this pathway, thus leading to decreased cell proliferation and increased apoptosis in cancer cells harboring BRAF mutations .

In Vitro Studies

Research has demonstrated that this compound exhibits potent anti-proliferative effects across various cancer cell lines with BRAF mutations. For instance:

  • Colorectal Cancer (CRC) Cell Lines : this compound induced G1 cell cycle arrest and apoptosis in CRC cell lines with BRAF (V600E) and KRAS mutations. A concentration-dependent reduction in cell proliferation was observed, particularly notable at 72 hours post-treatment .
  • Lung Cancer Cell Lines : In non-small cell lung cancer (NSCLC) models, this compound showed significant inhibition of tumor growth in cell lines with various BRAF mutations (e.g., L597V, G469A). The IC50 values for these cell lines ranged from approximately 107.4 nM to 247.1 nM .

In Vivo Studies

In xenograft models using mice, this compound demonstrated substantial antitumor activity:

  • Tumor Growth Suppression : Treatment with this compound resulted in significantly reduced tumor volumes compared to control groups (p < 0.001), with no notable adverse effects such as significant body weight loss observed during the study .
  • Apoptotic Induction : Analysis revealed increased levels of cleaved PARP and TUNEL staining, indicating that this compound effectively induces apoptosis in tumors harboring BRAF mutations .

Case Studies and Clinical Trials

A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated promising antitumor activity in patients with BRAF-mutant malignancies. Notably:

  • Patient Response : Some patients exhibited partial responses to treatment, particularly those with melanoma and colorectal cancer characterized by specific BRAF mutations .
  • Safety Profile : The drug was generally well-tolerated, with manageable side effects reported during the trial .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Cancer TypeMutation TypeIC50 (nM)Mechanism of ActionEfficacy Observed
Colorectal CancerBRAF V600E147.8Inhibition of MEK/ERK signalingG1 arrest, apoptosis
Lung CancerL597V107.4Inhibition of RAF dimerizationSignificant tumor growth inhibition
Lung CancerG469A199.6Induction of apoptotic markersReduced tumor volume
MelanomaVariousVariesBroad inhibition across RAF isoformsTumor regression

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of LY3009120 in cancer research?

this compound is a pan-RAF inhibitor that targets BRAF (wild-type and V600E mutants), CRAF, and KRAS, with IC50 values of 5.8–15 nM. It inhibits RAF dimerization and downstream MEK/ERK phosphorylation, blocking MAPK signaling. This mechanism is validated in BRAF<sup>V600E</sup> melanoma, KRAS-mutant colorectal cancer, and BRAF non-V600E non-small cell lung cancer (NSCLC) models . Methodologically, researchers should confirm target engagement via Western blotting for phospho-MEK/ERK and assess RAF dimerization using co-immunoprecipitation .

Q. Which cancer types are commonly studied using this compound in preclinical models?

Preclinical studies focus on cancers with RAF/RAS pathway dysregulation:

  • BRAF-mutant : Melanoma (V600E), NSCLC (L597V, G469A), and colorectal cancer .
  • KRAS-mutant : Pancreatic (BxPC-3), colorectal (HCT116), and ovarian (OV-90) cancers .
  • RAS-driven leukemias : Acute myeloid leukemia (AML) with FLT3 or RAS mutations . Cell line selection should prioritize mutational status (e.g., BRAF<sup>V600E</sup> vs. non-V600E) and validate using targeted sequencing .

Q. What are the recommended in vitro concentrations of this compound for inhibiting RAF signaling?

Effective concentrations range from 0.1–5 μM, depending on the assay:

  • Proliferation assays : 0.5–5 μM (48–72 h treatment) .
  • Apoptosis assays : 1–5 μM (Annexin V/PI staining at 48–72 h) .
  • Pathway inhibition : 0.01–1 μM to suppress phospho-MEK/ERK . Dose-response curves should be generated for each cell line, with IC50 validation via MTS or colony formation assays .

Advanced Research Questions

Q. How can researchers design experiments to assess the synergistic effects of this compound with other targeted agents?

  • Combination screening : Use subtherapeutic doses (e.g., 6 nM this compound + 50 nM cytarabine) in apoptosis assays (Annexin V/PI) and calculate combination indices .
  • Pathway crosstalk analysis : Pair this compound with PI3K/AKT inhibitors (e.g., sapanisertib) to address compensatory signaling, as seen in AML models .
  • In vivo validation : Co-administer this compound (20 mg/kg bid) with other agents in xenografts, monitoring tumor regression and phospho-ERK suppression .

Q. What methodological approaches are critical when analyzing contradictory responses to this compound across different BRAF mutation subtypes?

  • Mutation-specific profiling : Compare BRAF<sup>V600E</sup> (sensitive) vs. BRAF<sup>non-V600E</sup> (e.g., G469A, L597V) using isogenic cell lines .
  • Resistance mechanisms : Evaluate reactivation of MAPK/ERK or PI3K/AKT pathways via phospho-protein arrays after prolonged exposure (e.g., 72 h) .
  • Transcriptomic analysis : Perform RNA-seq to identify compensatory pathways (e.g., JNK/STAT) in resistant clones .

Q. What strategies are recommended for validating target engagement and downstream pathway modulation in this compound-treated models?

  • Pharmacodynamic biomarkers : Measure phospho-MEK/ERK suppression in tumor biopsies or circulating tumor DNA .
  • Functional assays : Use 3D spheroid models or zebrafish xenografts to assess tumor viability and metastasis inhibition .
  • Dimerization assays : Employ FRET or NanoBRET to quantify RAF dimer disruption in live cells .

Q. Contradictory Data and Translation Challenges

Q. Why does this compound show limited clinical efficacy despite robust preclinical activity?

Phase I trials (NCT02014116) revealed no objective responses despite adequate plasma exposure. Key factors include:

  • Pharmacodynamic escape : Reactivation of MAPK signaling via CRAF or ARAF isoforms in vivo .
  • Biomarker limitations : Lack of patient stratification by RAF dimerization status or co-occurring mutations (e.g., TP53) .
  • Dosing challenges : Preclinical models use continuous dosing (e.g., 20 mg/kg bid), while clinical trials may not achieve equivalent target coverage .

Q. Methodological Best Practices

  • Controls : Include RAF-wild-type cells (e.g., BEAS-2B) to assess off-target effects .
  • Data interpretation : Use pathway-centric analysis tools (e.g., GSEA, Ingenuity) to contextualize omics data from this compound-treated samples .
  • Reproducibility : Adhere to NIH guidelines for in vivo studies (e.g., n ≥ 5/group, blinded tumor measurements) .

Eigenschaften

IUPAC Name

1-(3,3-dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN6O/c1-13-9-18(24)19(29-22(31)26-8-7-23(3,4)5)11-16(13)17-10-15-12-27-21(25-6)30-20(15)28-14(17)2/h9-12H,7-8H2,1-6H3,(H2,26,29,31)(H,25,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCBMISMPSAZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=C(N=C3C(=C2)C=NC(=N3)NC)C)NC(=O)NCCC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454682-72-4
Record name LY-3009120
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454682724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-3009120
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GDT36RARO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.